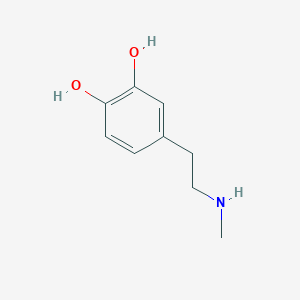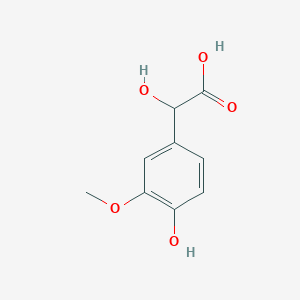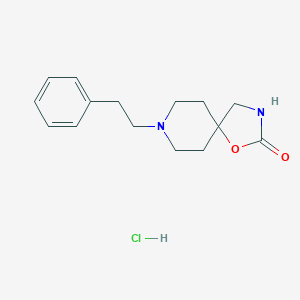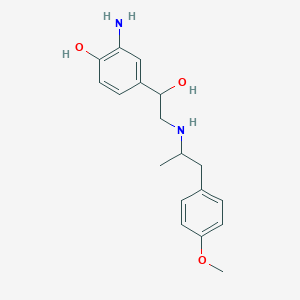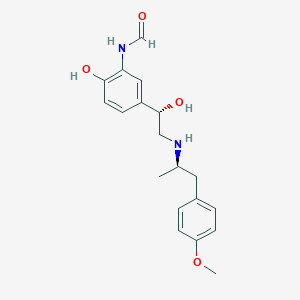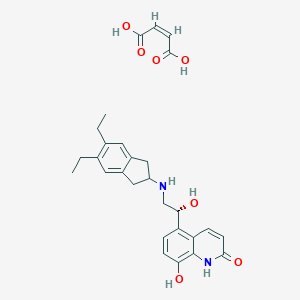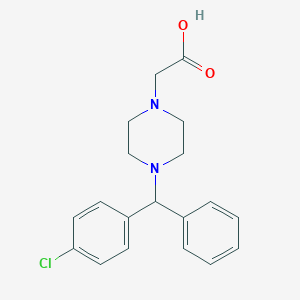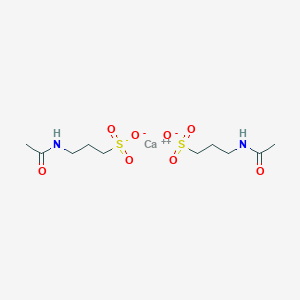
Acepromazine maleate
Overview
Description
Acepromazine, also known as acetylpromazine, is a phenothiazine derivative primarily used in veterinary medicine as a sedative and antiemetic. Initially developed as an antipsychotic for humans in the 1950s, its use in human medicine has significantly declined due to side effects and the availability of better alternatives. it remains widely used in animals, particularly in dogs, cats, and horses, to calm them before surgical procedures or stressful events .
Mechanism of Action
Target of Action
Acepromazine maleate primarily targets various postsynaptic receptors. These include dopaminergic receptors (subtypes D1, D2, D3, and D4), serotonergic receptors (5-HT1 and 5-HT2), histaminergic receptors (H1-receptors), alpha1/alpha2-receptors , and muscarinic (cholinergic) M1/M2-receptors . Each of these receptors plays a crucial role in different physiological processes, contributing to the drug’s overall effect.
Mode of Action
This compound acts as an antagonist on its target receptors, blocking their normal function . This blocking action results in a variety of effects:
- Dopaminergic receptors: Blocking these receptors has antipsychotic properties, affecting both productive and unproductive symptoms .
- Serotonergic receptors: Their blockade leads to anxiolytic, antidepressive, and antiaggressive properties, as well as an attenuation of extrapyramidal side-effects .
- Histaminergic receptors: Blocking these receptors leads to sedation, antiemesis, vertigo, and a fall in blood pressure .
- Alpha1/alpha2-receptors: Their blockade leads to antisympathomimetic properties, lowering of blood pressure, reflex tachycardia, vertigo, and sedation .
- Muscarinic (cholinergic) M1/M2-receptors: Blocking these receptors causes anticholinergic symptoms .
Biochemical Pathways
This compound affects multiple biochemical pathways due to its broad receptor antagonism. It primarily impacts the dopaminergic, serotonergic, histaminergic, adrenergic, and cholinergic pathways . The downstream effects of these pathway alterations contribute to the drug’s sedative, antiemetic, and antipsychotic effects.
Pharmacokinetics
This compound has a high volume of distribution with a bioavailability of 6.6 L/kg . It is metabolized by the liver, oxidized to produce its primary metabolite, hydroxyethylpromazine sulfoxide, which is then excreted in the urine . The elimination half-life is approximately 3 hours in horses and 15.9 hours in canines .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve sedation, muscular relaxation, and a reduction in spontaneous activity . These effects are due to its depressant effect on the central nervous system .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the drug should be used with caution in certain environments or conditions, such as in geriatric or debilitated animals due to its potential for profound cardiac effects, namely hypotension due to peripheral vasodilation . Furthermore, the drug’s effect can be influenced by the animal’s health status and the presence of other medications.
Biochemical Analysis
Biochemical Properties
Acepromazine maleate acts as an antagonist on different postsynaptic receptors . It interacts with dopaminergic-receptors (subtypes D1, D2, D3, and D4), serotonergic-receptors (5-HT1 and 5-HT2), histaminergic-receptors (H1-receptors), alpha1/alpha2-receptors, and muscarinic (cholinergic) M1/M2-receptors . These interactions influence various biochemical reactions, leading to its antipsychotic, anxiolytic, antidepressive, and antiaggressive properties .
Cellular Effects
This compound has a depressant effect on the central nervous system, causing sedation, muscular relaxation, and a reduction in spontaneous activity . It influences cell function by interacting with various receptors, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its antagonistic effect on different postsynaptic receptors . It binds to these receptors, inhibiting or activating enzymes, and causing changes in gene expression .
Dosage Effects in Animal Models
This compound is given 30 to 60 minutes before the triggering event in animals . The effects of the product vary with different dosages. For instance, a lower dose might be ineffective, requiring more to be given . High doses can lead to toxic or adverse effects .
Metabolic Pathways
This compound is metabolized by the liver, oxidized to produce its primary metabolite, hydroxyethylpromazine sulfoxide, which is then excreted in the urine . It interacts with various enzymes during this process .
Preparation Methods
Synthetic Routes and Reaction Conditions: Acepromazine is synthesized through a multi-step process involving the reaction of phenothiazine with various reagents. The key steps include:
N-Alkylation: Phenothiazine is reacted with 3-dimethylaminopropyl chloride in the presence of a base to form N-(3-dimethylaminopropyl)phenothiazine.
Acylation: The resulting compound is then acylated with acetyl chloride to produce acepromazine.
Industrial Production Methods: In industrial settings, the production of acepromazine involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Types of Reactions:
Oxidation: Acepromazine can undergo oxidation to form hydroxyethylpromazine sulfoxide, its primary metabolite.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Acepromazine can participate in substitution reactions, particularly involving the phenothiazine ring.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or other peroxides.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogenating agents or nucleophiles.
Major Products:
Oxidation: Hydroxyethylpromazine sulfoxide.
Reduction: Reduced forms of acepromazine, though these are less common.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
Acepromazine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of phenothiazine derivatives.
Biology: Investigated for its effects on neurotransmitter receptors and its potential neuroprotective properties.
Medicine: Primarily used in veterinary medicine for sedation and as an antiemetic. It is also studied for its potential use in managing anxiety and aggression in animals.
Industry: Utilized in the formulation of veterinary pharmaceuticals and as a standard in analytical chemistry for method development
Comparison with Similar Compounds
Acepromazine is often compared with other phenothiazine derivatives:
Chlorpromazine: Used in human medicine as an antipsychotic. It has a similar mechanism of action but is more commonly used in humans.
Promazine: Another phenothiazine derivative with similar sedative properties but less potent than acepromazine.
Triflupromazine: Used as an antipsychotic and antiemetic in humans, with a higher potency than acepromazine.
Uniqueness: Acepromazine’s primary use in veterinary medicine, particularly for sedation and as an antiemetic, sets it apart from other phenothiazine derivatives. Its safety profile and effectiveness in animals make it a preferred choice for veterinarians .
Properties
IUPAC Name |
but-2-enedioic acid;1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2OS.C4H4O4/c1-14(22)15-9-10-19-17(13-15)21(12-6-11-20(2)3)16-7-4-5-8-18(16)23-19;5-3(6)1-2-4(7)8/h4-5,7-10,13H,6,11-12H2,1-3H3;1-2H,(H,5,6)(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQRHOOHLUYHMGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C.C(=CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Acepromazine Maleate primarily acts as a dopamine receptor antagonist in the central nervous system. It blocks dopamine receptors, particularly D2 receptors, leading to its sedative, anxiolytic, and antiemetic effects.
A: this compound can cause hypotension due to its α-adrenergic blocking action. [, ] This effect is dose-dependent and can vary between individuals. [] Studies in dogs have shown that it can decrease systemic arterial blood pressure but does not significantly affect total systemic vascular resistance. []
A: Contrary to some previous suggestions, a study using a modified thromboelastography assay in dogs found no evidence that this compound inhibits platelet function at doses of 0.05 or 0.1 mg/kg IV. []
ANone: The molecular formula of this compound is C19H22N2OS•C4H4O4, and its molecular weight is 442.5 g/mol.
A: this compound is rapidly absorbed after intramuscular (IM) injection, achieving peak plasma concentrations within 1-2 hours. [, , , ] It is widely distributed throughout the body, crossing the blood-brain barrier to exert its effects on the central nervous system.
ANone: this compound is primarily metabolized in the liver via hepatic enzymes. Its metabolites are excreted primarily in the urine and bile.
ANone: this compound is frequently employed in veterinary practice for its sedative, anxiolytic, antiemetic, and pre-anesthetic properties. It is commonly administered to dogs, cats, and horses for procedures such as physical examinations, transportation, and pre-surgical preparation.
A: While this compound itself possesses minimal analgesic properties, it is often used in combination with other analgesic drugs to enhance their effects. [] For instance, a study in dogs found that while acepromazine alone did not provide significant analgesia, the combination of acepromazine and oxymorphone had a longer duration of analgesic effect than oxymorphone alone. []
A: Research suggests that this compound can affect IOP. Studies in dogs have demonstrated that intramuscular injection of this compound can lead to a decrease in IOP, particularly in the period between 35 and 60 minutes post-injection. [] This decrease in IOP suggests that this compound might not be contraindicated in cases of corneal trauma, perforation, glaucoma, or corneal ulcers. []
A: A study investigating the effects of this compound on tear production in dogs undergoing sevoflurane anesthesia found that while tear production decreased during anesthesia, it returned to baseline levels after recovery in all treatment groups. [] This suggests that premedication with this compound doesn't have a lasting negative effect on lacrimation in dogs undergoing this type of anesthesia. []
A: Research indicates that this compound can induce a dose-dependent decrease in the venous hematocrit of horses. [] This effect appears to be temporary, with haematocrit levels returning to normal within 12 hours after a 0.05 mg/kg dose and 21 hours after a 0.15 mg/kg dose. []
A: A study examining ECG changes in dogs during anesthesia found that breed had a more significant influence on ECG parameters than sex, suggesting that sex might not be a major factor influencing the response to this compound during anesthesia in dogs. []
A: While generally considered safe when used appropriately, this compound can potentially cause adverse effects such as hypotension, bradycardia, and hypothermia. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


